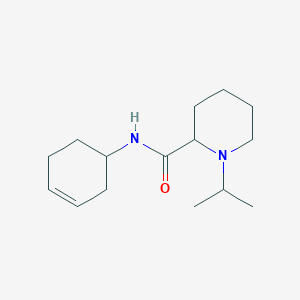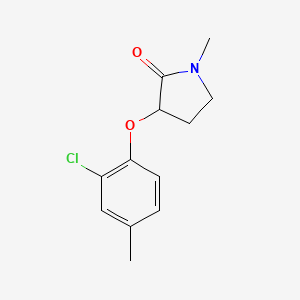![molecular formula C13H21N3 B7593036 N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a selective ligand for the sigma-1 receptor, a protein that is involved in numerous physiological processes, including pain perception, neuroprotection, and cell survival.
作用机制
The sigma-1 receptor is a transmembrane protein that is located primarily in the endoplasmic reticulum of cells. When N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine binds to the sigma-1 receptor, it induces a conformational change in the protein, leading to the activation of downstream signaling pathways. These pathways are involved in a variety of physiological processes, including calcium signaling, neurotransmitter release, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of cell survival. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine is its high selectivity for the sigma-1 receptor, which allows for precise targeting of this protein in laboratory experiments. This compound also has a relatively low toxicity, making it a safe and effective tool for scientific research. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study the long-term effects of sigma-1 receptor activation.
未来方向
There are numerous future directions for research on N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine and its potential applications. One area of interest is the development of more potent and selective sigma-1 receptor ligands, which could have even greater potential for the treatment of neurological disorders. Another area of interest is the study of the downstream signaling pathways involved in sigma-1 receptor activation, which could lead to the development of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could lead to even greater efficacy in the treatment of neurological disorders.
合成方法
The synthesis of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine involves several steps, starting with the reaction of 2-chloronicotinic acid with methylamine to form the corresponding amide. This amide is then reacted with 1-methylpiperidine-3-carboxaldehyde to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful tool for scientific research.
科学研究应用
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of this compound is as a selective sigma-1 receptor ligand, which can be used to study the physiological and biochemical effects of sigma-1 receptor activation. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and neuropathic pain.
属性
IUPAC Name |
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-9-5-6-12(10-15)11-16(2)13-7-3-4-8-14-13/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUCLZXFMVMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![N-(1-methylsulfanylpropan-2-yl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592976.png)
![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7592987.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)